amine hydrochloride CAS No. 1158740-54-5](/img/structure/B3086331.png)
[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Overview
Description
[(3,4-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound (3,4-Dimethoxyphenyl)methylamine hydrochloride is an analogue of the major human neurotransmitter dopamine . The 3- and 4-position hydroxy groups in dopamine have been replaced with methoxy groups . This suggests that the compound’s primary targets could be dopamine receptors.
Mode of Action
As an analogue of dopamine, the compound might interact with dopamine receptors in a similar manner to dopamine itself
Biochemical Pathways
The compound is closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine . This suggests that it might affect similar biochemical pathways. Mescaline is known to induce a psychedelic state by acting on serotonin receptors, leading to altered thinking processes, closed- and open-eye visuals, synesthesia, an altered sense of time, and spiritual experiences. The compound might have similar effects, but this needs to be confirmed by further studies.
Pharmacokinetics
These compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
As an analogue of dopamine, it might have effects on mood, cognition, and motor control
Action Environment
The action, efficacy, and stability of (3,4-Dimethoxyphenyl)methylamine hydrochloride could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, light, and pH. Its efficacy could be influenced by the presence of other drugs or substances, the individual’s genetic makeup, and their physiological state .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3;/h4-6,8,13H,1,7,9H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSWBJPYXBHTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC=C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B3086253.png)
![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)
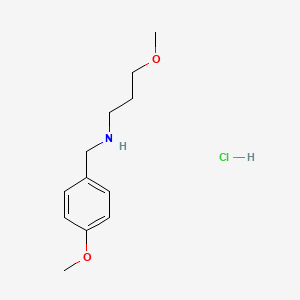

![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3086277.png)
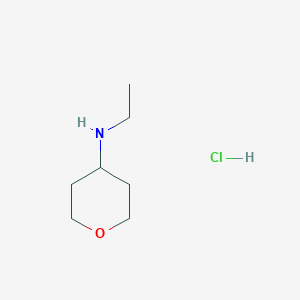
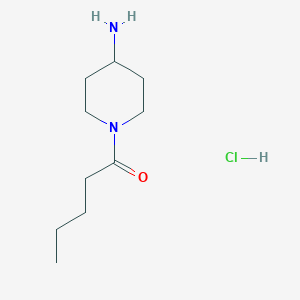
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)
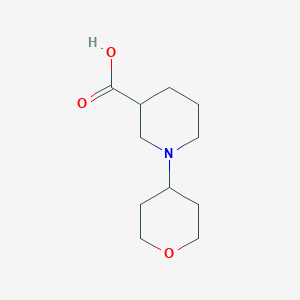
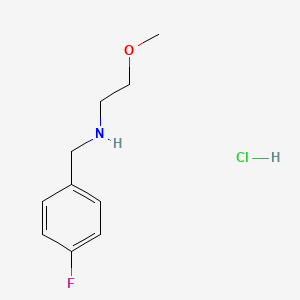

![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)

amine hydrochloride](/img/structure/B3086347.png)
